molecular formula C3H4FN3S B14087345 3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine

3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B14087345
M. Wt: 133.15 g/mol
InChI Key: GPQXPBKZCOEKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine is a fluorinated organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane, which then react with the thiadiazole precursor under visible light and tris(trimethylsilyl)silane conditions.

Industrial Production Methods: Industrial production of fluorinated compounds often employs enzyme-catalyzed synthesis methods due to their efficiency and selectivity. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
  • 3-(Bromomethyl)-1,2,4-thiadiazol-5-amine
  • 3-(Iodomethyl)-1,2,4-thiadiazol-5-amine

Comparison: Compared to its halogenated analogs, 3-(Fluoromethyl)-1,2,4-thiadiazol-5-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and bioavailability . These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C3H4FN3S

Molecular Weight

133.15 g/mol

IUPAC Name

3-(fluoromethyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C3H4FN3S/c4-1-2-6-3(5)8-7-2/h1H2,(H2,5,6,7)

InChI Key

GPQXPBKZCOEKGS-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=N1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.